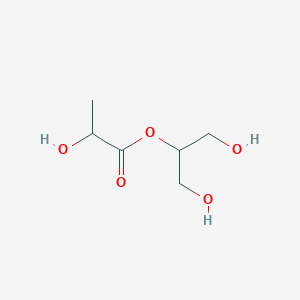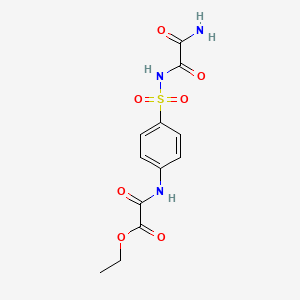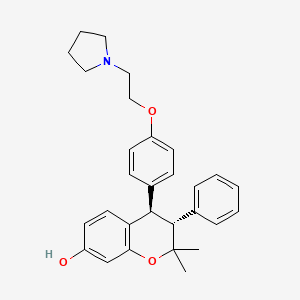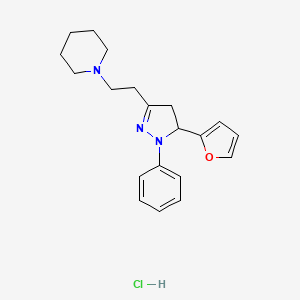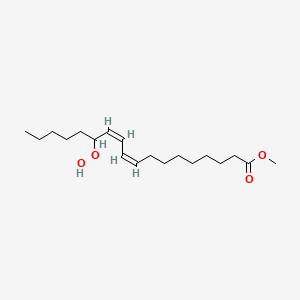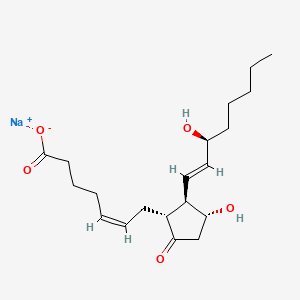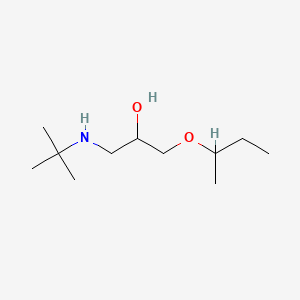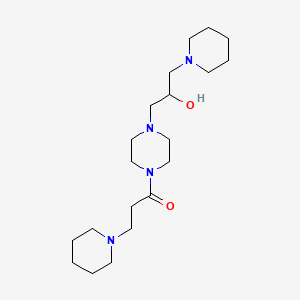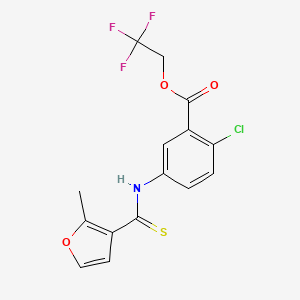![molecular formula C27H22N4O6 B12772584 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid CAS No. 64137-49-1](/img/structure/B12772584.png)
4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, pyrazoles, and conjugated dienes
準備方法
The synthesis of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like ZrOCl2·8H2O . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound can undergo various chemical reactions including:
Oxidation: The presence of hydroxyl and carboxyl groups allows for oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like acetic anhydride or sulfuric acid.
科学的研究の応用
4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or sensors
作用機序
The mechanism of action of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.
類似化合物との比較
Similar compounds include:
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has a similar carboxyphenyl structure but with a porphyrin core, making it useful in photodynamic therapy.
1,3,5-Tris(4-carboxyphenyl)benzene: This compound is used in the formation of metal-organic frameworks (MOFs) for gas storage and separation.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar to the above, it is used in MOFs for catalysis and hydrogen storage.
The uniqueness of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid lies in its combination of functional groups and the resulting versatility in chemical reactions and applications.
特性
CAS番号 |
64137-49-1 |
|---|---|
分子式 |
C27H22N4O6 |
分子量 |
498.5 g/mol |
IUPAC名 |
4-[4-[(1E,3E,5Z)-5-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C27H22N4O6/c1-16-22(24(32)30(28-16)20-12-8-18(9-13-20)26(34)35)6-4-3-5-7-23-17(2)29-31(25(23)33)21-14-10-19(11-15-21)27(36)37/h3-15,28H,1-2H3,(H,34,35)(H,36,37)/b5-3+,6-4+,23-7- |
InChIキー |
NBEUSCGCFAKPOW-GSLHRLMQSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
